5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring. This structure is found in various natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with various substituents attached to it. These include a methyl group, a phenyl group, a prop-2-en-1-yl group, and a pyridin-2-ylmethyl group .Chemical Reactions Analysis
As a pyrazolo[1,5-a]pyrimidine derivative, this compound could potentially undergo various chemical reactions. For example, the pyrimidine ring could be further functionalized through reactions at its nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyrimidine core could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Antibacterial Properties
Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis involves the condensation of amino-pyrazole with various reagents leading to pyrazolopyrimidine derivatives. These compounds exhibit significant antibacterial activity, suggesting their potential as antibacterial agents (Rahmouni et al., 2014).
Anti-Mycobacterial Activity
Research has identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. The design and synthesis of these compounds have led to the identification of analogues with potent in vitro growth inhibition of M.tb, highlighting their potential in anti-mycobacterial therapy (Sutherland et al., 2022).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some compounds displayed promising cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation, suggesting therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).
Serotonin 5-HT6 Receptor Antagonists
Pyrazolo[1,5-a]pyrimidines have been explored as antagonists of serotonin 5-HT6 receptors, which are targets for treating various neurological and psychiatric disorders. Synthesis of derivatives with specific substituents has led to compounds with high activity levels, showing potential for development into drugs for neurological conditions (Ivachtchenko et al., 2013).
Synthesis Methods
Efficient synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, such as one-pot regioselective synthesis under ultrasound irradiation in aqueous media. These methods facilitate the production of highly substituted derivatives, which could be essential for pharmaceutical development (Kaping et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-9-19-16(2)26-22-20(17-10-5-4-6-11-17)15-25-27(22)21(19)24-14-18-12-7-8-13-23-18/h3-8,10-13,15,24H,1,9,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZPVGRXWNMTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CC=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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